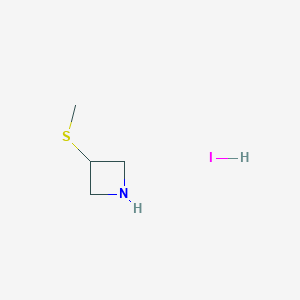
Uridine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution is a modified nucleotide analog. It is a derivative of uridine triphosphate where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-O-(1-thiotriphosphate) lithium salt involves the thiolation of uridine triphosphate. The process typically includes the following steps:
Activation of Uridine Triphosphate: Uridine triphosphate is activated using a suitable reagent such as carbodiimide.
Thiolation: The activated uridine triphosphate is then reacted with a thiolating agent, such as thiophosphoryl chloride, under controlled conditions to replace one of the oxygen atoms with a sulfur atom.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of Uridine 5’-O-(1-thiotriphosphate) lithium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine triphosphate are synthesized and activated.
Thiolation in Bulk: The thiolation reaction is carried out in large reactors with precise control over reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-O-(1-thiotriphosphate) lithium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with the sulfur atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom to form sulfoxides or sulfones.
Reduction: Reducing agents such as dithiothreitol can reduce the sulfur atom to its original state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Alkylated derivatives of uridine thiotriphosphate.
Oxidation: Sulfoxides and sulfones of uridine thiotriphosphate.
Reduction: Reduced forms of uridine thiotriphosphate.
Applications De Recherche Scientifique
Uridine 5’-O-(1-thiotriphosphate) lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of thiophosphate groups.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of nucleotide signaling pathways.
Industry: Utilized in the production of modified nucleotides for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of Uridine 5’-O-(1-thiotriphosphate) lithium salt involves its interaction with nucleotide-binding proteins and enzymes. The sulfur atom in the thiophosphate group can form unique interactions with these proteins, affecting their activity and function. This compound can act as an agonist or antagonist of nucleotide receptors, modulating various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine Triphosphate (UTP): The parent compound without the sulfur modification.
5-Methoxy-uridine 5’-triphosphate: Another modified nucleotide with a methoxy group.
2’,3’-Dideoxyuridine 5’-triphosphate: A nucleotide analog lacking hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
Uridine 5’-O-(1-thiotriphosphate) lithium salt is unique due to the presence of the sulfur atom in the triphosphate group. This modification imparts distinct chemical and biological properties, making it valuable for specific research applications that cannot be achieved with other nucleotide analogs.
Propriétés
Formule moléculaire |
C9H11N2Na4O14P3S |
|---|---|
Poids moléculaire |
588.14 g/mol |
Nom IUPAC |
tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,29)(H,10,12,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clé InChI |
XACIVDFHPBUXKX-UHFFFAOYSA-J |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)



![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)

